An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Introduction
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of arylpicolinate herbicides. Its molecular architecture, featuring a highly functionalized pyridine core, makes it a versatile building block in modern agrochemical development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and mechanism of action, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development. The strategic importance of this compound lies in its contribution to the creation of next-generation herbicides, such as Halauxifen-methyl, which are effective at lower application rates for the control of broadleaf weeds.[1][2]
Chemical and Physical Properties
The precise physicochemical properties of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate are crucial for its handling, reaction optimization, and formulation. Below is a summary of its key identifiers and characteristics.
| Property | Value | Source |
| CAS Number | 39621-02-8 | [3][4] |
| Molecular Formula | C9H6Cl2N2O2 | [3] |
| Molecular Weight | 245.06 g/mol | [3] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥99.0% | [5] |
Synthesis and Manufacturing
The synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic strategy involves the construction of the substituted pyridine ring followed by cross-coupling reactions.[1] The rationale behind this approach is the ability to introduce diverse functionalities at specific positions of the pyridine core, which is essential for developing novel active ingredients.
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway. The choice of reagents and reaction conditions is critical for achieving the desired chemical transformations while minimizing side reactions.
Caption: A generalized workflow for the synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate.
Detailed Synthesis Protocol (Exemplary)
A frequently employed method for the synthesis of related structures involves a Suzuki cross-coupling reaction. This protocol is self-validating as the progress of each step can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Preparation of the Pyridine Core: The synthesis often commences with a suitably substituted dichloropyridine precursor.[6]
-
Amino Group Protection: In some synthetic routes, an existing amino group on the pyridine ring is protected to prevent unwanted side reactions during subsequent steps.[7]
-
Coupling Reaction: A key step is the Suzuki or a similar cross-coupling reaction to introduce the aryl group. This typically involves reacting the dichloropyridine intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base.[1]
-
Introduction of the Cyano Group: Cyanation can be achieved through various methods, including nucleophilic substitution with a cyanide salt.
-
Esterification: The carboxylic acid functionality can be converted to the methyl ester using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[7]
-
Deprotection and Purification: If a protecting group was used, it is removed in the final step. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final product of high purity.[7]
Applications in Agrochemicals
The primary application of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is as a key intermediate in the synthesis of the herbicide Halauxifen-methyl.[1][8] Halauxifen-methyl is the active ingredient in several commercial herbicides and is known for its efficacy against a wide range of broadleaf weeds at low use rates.[1][2] The unique substitution pattern of the pyridine ring, facilitated by intermediates like Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, is crucial for its biological activity.
Mechanism of Action
Herbicides derived from this intermediate, such as Halauxifen-methyl, belong to the synthetic auxin class of herbicides (Group I).[2] Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[2]
Herbicidal Activity Pathway
The following diagram illustrates the mechanism of action of synthetic auxin herbicides.
Caption: The mechanism of action of synthetic auxin herbicides derived from the topic compound.
In susceptible plants, Halauxifen-methyl is rapidly absorbed by the leaves and roots and translocates throughout the plant, accumulating in the meristematic tissues.[2] There, it binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This disrupts various growth processes, causing symptoms such as epinasty, stem twisting, and ultimately, plant death.[2]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[10][11]
-
Skin Protection: Chemical-resistant gloves and a lab coat should be worn to avoid skin contact.[10][11]
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to prevent inhalation.[10][11]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[10]
In all cases of exposure, seek medical attention.
Conclusion
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a cornerstone intermediate in the synthesis of modern synthetic auxin herbicides. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for agrochemical researchers. A thorough understanding of its synthesis, applications, and mechanism of action is essential for the continued development of innovative and effective crop protection solutions. The information presented in this guide serves as a comprehensive resource for professionals in the field, enabling them to leverage the full potential of this important chemical entity.
References
- Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174.
- ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.
- Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka.
- American Chemical Society. (n.d.). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.
- Sigma-Aldrich. (2024).
- Merck Millipore. (n.d.).
- ChemicalBook. (n.d.). 39621-02-8(methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
- Thermo Fisher Scientific. (2025).
- BOC Sciences. (n.d.). CAS 13539-13-4 2,5-Bis(oCtyldithio)-1,3,4-thiadiazole.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on GF-2685 Herbicide.
- SynZeal. (n.d.).
- Fisher Scientific. (2025).
- PubChem. (n.d.). Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate.
- BLDpharm. (n.d.). 39621-02-8|Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
- ChemSRC. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine.
- ChemicalBook. (2024). 2,5-Bis(octyldithio)-1,3,4-thiadiazole (CAS 13539-13-4).
- ChemicalBook. (n.d.).
- PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate.
- PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate.
- Orion Cientific. (n.d.). Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
-
2a biotech. (n.d.). Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGwfwUc6dOYdFmlEetbadKD4Mr2hxhCVOE-9nkIAR5izspQkf_LkFzIb0yrgm0RvQ1sm3EuX2Deu0fKc4RB0keXIgt_-enW5dgIs0GqysOrppLj8MRb9ka3LoYt9BLxlP28xJM2ycPKbF80jto3KeaaQtDA==]([Link]
Sources
- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. 39621-02-8 CAS MSDS (methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 39621-02-8|Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. synzeal.com [synzeal.com]
